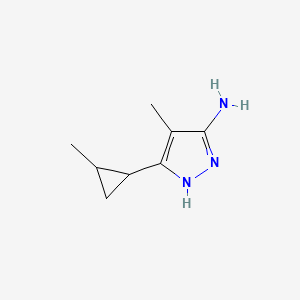

4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-methyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H13N3/c1-4-3-6(4)7-5(2)8(9)11-10-7/h4,6H,3H2,1-2H3,(H3,9,10,11) |

InChI Key |

JDVKKYMTHRJNET-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=C(C(=NN2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine as a candidate for anticancer therapies. The compound has been investigated for its ability to inhibit specific cancer cell lines by targeting key metabolic pathways.

Case Study:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its efficacy and selectivity against tumor cells .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases.

Research Findings:

In vitro assays indicated that 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can downregulate pro-inflammatory cytokines in activated macrophages, thereby potentially serving as an anti-inflammatory agent .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders.

Table 1: Enzyme Inhibition Activity

Synthesis of Novel Compounds

The unique structure of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine allows it to be used as a building block for synthesizing other complex molecules.

Synthetic Pathways:

Researchers have utilized this compound in the synthesis of various heterocycles, expanding its utility in organic chemistry .

Safety Profile Assessment

Understanding the safety profile of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is essential for its application in pharmaceuticals.

Findings:

Toxicological evaluations have shown low acute toxicity levels, with no significant adverse effects observed in animal models at therapeutic doses .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

- Pyrazole Core : The 1H-pyrazol-5-amine scaffold provides a rigid planar structure, facilitating interactions with biological targets via hydrogen bonding and π-π stacking .

Microwave-assisted cyclization and acid chloride coupling are common strategies for introducing diverse substituents .

Comparison with Similar Compounds

The biological and physicochemical properties of 4-methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine are strongly influenced by its substituents. Below is a systematic comparison with structurally related pyrazol-5-amine derivatives.

Substituent Effects at Position 3

The 3-position substituent critically determines target engagement and potency.

Key Findings :

- Electron-Deficient Groups : Pyridinyl substituents (e.g., 3-(pyridin-3-yl)) enhance thrombin inhibition due to hydrogen bonding with active-site residues .

- Hydrophobic Substituents : The 2-methylcyclopropyl group in the target compound may improve membrane permeability compared to bulkier cyclohexyl groups, which disrupt binding .

- Halogenated Aromatics : 4-Chlorophenyl derivatives exhibit moderate antimicrobial activity, likely due to enhanced lipophilicity .

Substituent Effects at Position 4

The 4-methyl group in the target compound is compared to other alkyl/aryl groups.

| Compound | 4-Position Substituent | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine | Methyl | 179.27 (analog) | ~2.1* |

| 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine | Ethyl | 193.30 | ~2.8* |

| 4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine | Methanesulfonyl | 246.29 | ~0.5 |

Key Findings :

- Alkyl Groups : Methyl and ethyl substituents increase hydrophobicity (higher LogP), favoring blood-brain barrier penetration .

- Polar Groups : Methanesulfonyl derivatives exhibit lower LogP, enhancing solubility but reducing cell permeability .

Kinase and Thrombin Inhibition

- Pyrazol-5-amine derivatives with N-heterocyclic substituents (e.g., pyridinyl) show potent thrombin inhibition (IC₅₀ = 16 nM), whereas alkyl/cyclopropyl variants are less explored .

- The 2-methylcyclopropyl group in the target compound may mimic transition-state geometries in enzyme active sites, a hypothesis supported by strained cyclopropane moieties in protease inhibitors .

Antimicrobial Activity

- Derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine inhibit bacterial growth (MIC = 2–8 µg/mL), suggesting the target compound’s cyclopropyl group could be optimized for similar applications .

Data Tables

Table 1. NMR Spectral Data for Representative Pyrazol-5-amine Derivatives

Table 2. Molecular Properties

| Property | 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine | 3-(Pyridin-3-yl)-1H-pyrazol-5-amine |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃ | C₇H₈N₄ |

| Molecular Weight (g/mol) | 163.22 (calculated) | 148.16 |

| Hydrogen Bond Donors | 2 | 2 |

| Topological Polar Surface Area | 64.2 Ų | 67.8 Ų |

Biological Activity

4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique molecular structure that includes a methyl group at the 4-position and a 2-methylcyclopropyl substituent at the 3-position of the pyrazole ring. Its biological activity has been explored in various contexts, particularly in pharmacology and drug development.

Structure and Properties

The molecular formula of 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is . The presence of the cyclopropyl group contributes to its distinct reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Notably, it has been studied for its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor , which is crucial in treating conditions like age-related macular degeneration. In cellular assays, this compound demonstrated potent inhibition rates, achieving up to 67% inhibition in mouse models .

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This binding can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The structural features of the compound enhance its interaction with target proteins, which is critical for its efficacy.

VEGFR Inhibition Study

In a study focusing on VEGFR inhibitors, 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine was part of a series of compounds evaluated for their pharmacokinetic properties and efficacy in vivo. The study found that this compound exhibited good aqueous solubility (450 μM) and minimal hERG activity (IC50 > 30,000 nM), indicating a favorable safety profile for further development . The effective dose (ED90) was determined to be 19.6 mg/kg in mouse models, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

Another area of investigation involved the antimicrobial properties of pyrazole derivatives, including 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine. Preliminary results indicated significant activity against various bacterial strains, suggesting its potential use in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Inhibition (%) | Solubility (μM) | hERG Activity (IC50) |

|---|---|---|---|---|

| 4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine | C10H14N4 | Up to 67% | 450 | >30,000 |

| Pyrazole Analog A | C10H15N4 | 64% | 252 | >30,000 |

| Isoxazole Derivative B | C12H16N4 | 98% | 110 | >30,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.